2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazolopyridazine core, followed by the introduction of the sulfonamido and sulfanyl groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may scale up these reactions using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or activation of certain signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and sulfonamido derivatives. Compared to these, 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide may exhibit unique properties due to the specific arrangement of functional groups. Similar compounds include:
- 6,8-Disubstituted triazolo[4,3-b]pyridazin-8-amine derivatives
- 4-Oxo-pyridazinone derivatives
Properties
IUPAC Name |
2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S2/c1-16-5-3-4-6-19(16)25-22(30)15-34-23-12-11-20-26-27-21(29(20)28-23)13-14-24-35(31,32)18-9-7-17(33-2)8-10-18/h3-12,24H,13-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKJPNPNORLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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